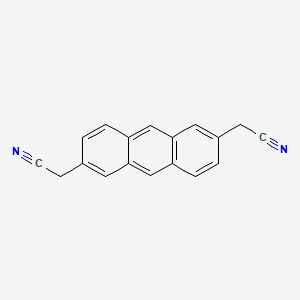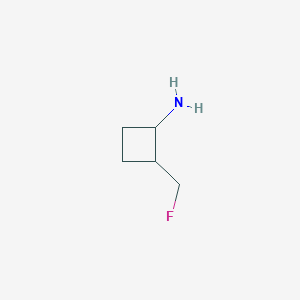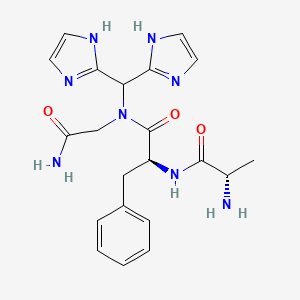
3,9-Dichloro-7-methoxy-2-nitroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dichloro-7-methoxy-2-nitroacridine: is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to the acridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dichloro-7-methoxy-2-nitroacridine typically involves the nitration of 3,9-dichloro-7-methoxyacridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the 2-position of the acridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dichloro-7-methoxy-2-nitroacridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 3,9-Dichloro-7-methoxy-2-aminoacridine.
Substitution: Various substituted acridines depending on the nucleophile used.
Oxidation: 3,9-Dichloro-7-methoxy-2-acridone.
Aplicaciones Científicas De Investigación
3,9-Dichloro-7-methoxy-2-nitroacridine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Biology: The compound is studied for its interactions with DNA and proteins, making it useful in biochemical research.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3,9-Dichloro-7-methoxy-2-nitroacridine involves its interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The chlorine atoms and methoxy group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
3,9-Dichloro-7-methoxyacridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,9-Dichloro-2-nitroacridine: Lacks the methoxy group, affecting its lipophilicity and biological activity.
7-Methoxy-2-nitroacridine: Lacks the chlorine atoms, altering its chemical reactivity and interaction with biological targets.
Uniqueness
3,9-Dichloro-7-methoxy-2-nitroacridine is unique due to the presence of both chlorine atoms and the nitro group, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets.
Propiedades
Número CAS |
42326-32-9 |
|---|---|
Fórmula molecular |
C14H8Cl2N2O3 |
Peso molecular |
323.1 g/mol |
Nombre IUPAC |
3,9-dichloro-7-methoxy-2-nitroacridine |
InChI |
InChI=1S/C14H8Cl2N2O3/c1-21-7-2-3-11-8(4-7)14(16)9-5-13(18(19)20)10(15)6-12(9)17-11/h2-6H,1H3 |
Clave InChI |
NQGAGYDBUVSRAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=CC(=C(C=C3N=C2C=C1)Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
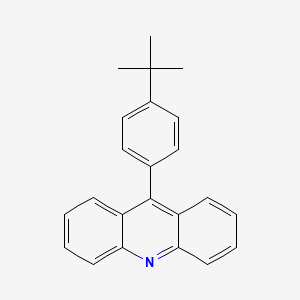
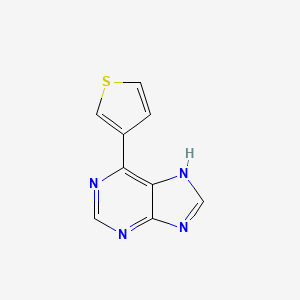

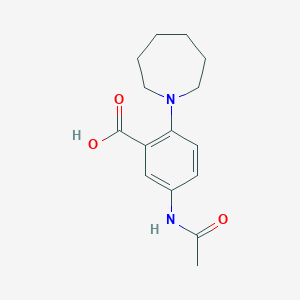
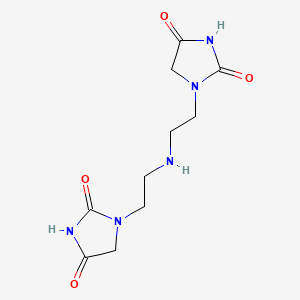

![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)

